7-Chloro-4-iodothieno[2,3-c]pyridine
Description
7-Chloro-4-iodothieno[2,3-c]pyridine is a halogenated heterocyclic compound featuring a fused thiophene-pyridine core. Thieno[2,3-c]pyridine derivatives are recognized for their structural similarity to purines, enabling interactions with biological targets such as kinases and receptors .
Properties
Molecular Formula |
C7H3ClINS |
|---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
7-chloro-4-iodothieno[2,3-c]pyridine |
InChI |
InChI=1S/C7H3ClINS/c8-7-6-4(1-2-11-6)5(9)3-10-7/h1-3H |
InChI Key |
RBEDPBMJXJNUIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=CN=C2Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-iodothieno[2,3-c]pyridine typically involves the halogenation of thieno[2,3-c]pyridine derivatives. One common method includes the use of iodine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the thieno[2,3-c]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-iodothieno[2,3-c]pyridine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions due to the presence of halogen atoms, which make the ring more reactive towards electrophiles.
Nucleophilic Aromatic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles under appropriate conditions.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include electrophiles such as nitronium ions or sulfonyl chlorides.
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often used.
Suzuki Coupling: Typically involves palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-c]pyridine derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
7-Chloro-4-iodothieno[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors, which are crucial in cancer research.
Biological Studies: The compound is used to study the interaction of heteroaromatic compounds with biological targets, such as proteins and enzymes.
Material Science: It is utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 7-Chloro-4-iodothieno[2,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting various cellular pathways. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[2,3-c]pyridine scaffold .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
- Halogen Effects: The iodine in this compound enhances electrophilicity and may improve binding to hydrophobic pockets in proteins compared to smaller halogens (e.g., Cl) .
- Substituent Position: The 4-iodo group differentiates it from analogs like 7-chloro-3-methylthieno[2,3-c]pyridine, where the methyl group at position 3 increases lipophilicity but reduces steric hindrance .
- Ring Systems: Thieno[2,3-c]pyridines (e.g., the target compound) exhibit planar fused-ring systems ideal for intercalation, whereas thiochromeno[2,3-b]pyridines () introduce a sulfur-containing bridge, altering conformational flexibility .
Pharmacological and Physicochemical Properties
- Solubility: The iodine atom in this compound may reduce aqueous solubility compared to methyl or morpholinyl analogs but improve membrane permeability .
- Cytotoxicity: Pyrrolo[2,3-c]pyridines () show EGFR-targeted cytotoxicity, implying that halogenated thieno[2,3-c]pyridines might exhibit similar mechanisms with enhanced selectivity due to larger halogens .
- Thermal Stability : Methyl and cyclopropyl substituents () increase thermal stability compared to iodine, which may introduce steric strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
